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A comparative analysis of the preclinical performance of TNO155, a leading allosteric inhibitor
of the protein tyrosine phosphatase SHP2, reveals a competitive landscape of potent agents
targeting this critical oncogenic node. While a direct comparison with a compound designated
"Shp2-IN-14" is not feasible due to the absence of publicly available preclinical data for a
molecule with this identifier, this guide provides a comprehensive evaluation of TNO155 against
other well-characterized preclinical allosteric SHP2 inhibitors, offering researchers and drug
developers valuable insights into their relative strengths and potential applications.

This guide synthesizes available preclinical data to objectively compare the biochemical
potency, in vitro cellular activity, and in vivo efficacy of TNO155 with other notable allosteric
SHP2 inhibitors. Detailed experimental methodologies for key assays are provided to ensure
reproducibility and aid in the critical evaluation of the presented data.

SHP2: A Convergent Node in Oncogenic Signaling

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the
PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in
mediating signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1][2]
Upon activation by growth factors, SHP2 is recruited to phosphorylated RTKs or adaptor
proteins, where it dephosphorylates key substrates, leading to the activation of the RAS-MAPK
signaling cascade.[3] This pathway is a central driver of cell proliferation, survival, and
differentiation.[4] Dysregulation of SHP2 activity, through gain-of-function mutations or
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overexpression, is implicated in the pathogenesis of various cancers and developmental
disorders.[5] Consequently, SHP2 has emerged as a compelling therapeutic target in oncology.

Allosteric inhibitors of SHP2 represent a novel class of anti-cancer agents.[6] Unlike traditional
active site inhibitors, these molecules bind to a tunnel-like pocket in the protein, stabilizing
SHP2 in an inactive conformation.[1][7] This mechanism of action offers high selectivity and
avoids the challenges associated with targeting the highly conserved active site of
phosphatases.
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Caption: The SHP2 signaling pathway and the mechanism of action of allosteric inhibitors.
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In Vitro Performance: A Comparative Look at
Potency and Cellular Activity

The preclinical evaluation of SHP2 inhibitors typically begins with assessing their biochemical
potency against the purified enzyme and their activity in cancer cell lines.

Biochemical and Cellular Potency

The following table summarizes the available in vitro data for TNO155 and other representative
allosteric SHP2 inhibitors. It is important to note that direct cross-study comparisons should be
made with caution due to variations in experimental conditions.

Biochemical Cellular pERK Cell Viability Reference Cell
Compound o )
ICs0 (SHP2) Inhibition ICso ICso0 Line(s)
Not widely KYSE-520,
TNO155 ~11 nM Low nM range reported as various solid
single agent tumor lines
Not widely Various RAS-
RMC-4630 Potent, selective Low nM range reported as addicted cancer
single agent lines
Not widely Osimertinib-
IACS-13909 Potent, selective Low nM range reported as resistant NSCLC
single agent lines
Potent in MIA-PaCa-2,
ICP-189 <5nM Not specified activated KYSE-520, NCI-

RTK/RAS lines H358

ICso values are approximate and compiled from various sources.[8][9] The focus of many
preclinical studies is on combination therapies, hence single-agent cell viability ICso values are
not always the primary reported metric.

In Vivo Efficacy: Tumor Growth Inhibition in
Xenograft Models
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The ultimate preclinical validation for an anti-cancer agent lies in its ability to inhibit tumor
growth in vivo. SHP2 inhibitors have been extensively evaluated in various xenograft models,
often demonstrating robust efficacy, particularly in combination with other targeted therapies.

Xenograft Studies

The table below presents a summary of representative in vivo studies for TNO155 and other
allosteric SHP2 inhibitors.

Xenograft Dosing Tumor Growth  Combination
Compound ] o
Model Regimen Inhibition (TGI) Agent(s)
) ) EGFRI, KRAS
Various solid ) o ) )
TNO155 Varies Significant TGI G12Ci, CDK4/6i,
tumor PDX _
anti-PD-1
_ _ Tumor _
RAS-addicted Intermittent ) Sotorasib (KRAS
RMC-4630 ) ) regressions )
solid tumors dosing G12Ci)
observed
Osimertinib- - Tumor ) o
IACS-13909 ) Not specified ] Osimertinib
resistant NSCLC regression
MIA-Pa-Ca-2, Trametinib,
- Robust tumor .
ICP-189 KYSE-520, NCI- Not specified Sotorasib,
growth control ) o
H358 Osimertinib

PDX: Patient-Derived Xenograft. TGl data is often presented as a percentage of the control
group's tumor growth. Specific percentages vary widely depending on the model and
combination therapy.[8][10][11]

Experimental Methodologies

To ensure a thorough understanding of the presented data, this section details the typical
experimental protocols used in the preclinical evaluation of SHP2 inhibitors.

Biochemical SHP2 Inhibition Assay
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This assay measures the direct inhibitory effect of a compound on the enzymatic activity of
purified SHP2 protein.
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Click to download full resolution via product page

Caption: Workflow for a biochemical SHP2 inhibition assay.

Protocol:

Purified recombinant human SHP2 protein is incubated with varying concentrations of the
test inhibitor.

e A synthetic phosphopeptide substrate is added to initiate the enzymatic reaction.
e The reaction is allowed to proceed for a defined period at a controlled temperature.

e The amount of inorganic phosphate released is quantified, typically using a colorimetric or
fluorescent method.

¢ The half-maximal inhibitory concentration (ICso) is calculated by plotting the percentage of
inhibition against the inhibitor concentration.

Cellular Phospho-ERK (pERK) Inhibition Assay

This assay assesses the ability of an inhibitor to block SHP2-mediated signaling within a
cellular context by measuring the phosphorylation of a key downstream effector, ERK.

Protocol:
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» Cancer cells known to be dependent on SHP2 signaling are seeded in multi-well plates.
o Cells are treated with a range of concentrations of the SHP2 inhibitor.
 After a specific incubation period, the cells are lysed to extract proteins.

e The levels of phosphorylated ERK (pERK) and total ERK are measured using techniques
such as Western blotting or ELISA.

e The ICso for pERK inhibition is determined by quantifying the reduction in pERK levels
relative to total ERK.

Cell Viability Assay (MTT Assay)

This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which
serves as an indicator of cell viability and proliferation.

(Seed Cancer CellsHTreat with Inhlbltoanubate (e.g., 72h))—>(Add MTT ReagenHSolublllze Formazan)—b(Measure Ahsorbance)—b( ICso Calculation )
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Allosteric SHP2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385924#shp2-in-14-versus-tno155-in-preclinical-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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